2-(5-Amino-1-methyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)acetic acid
Description
Properties
Molecular Formula |
C11H12N4O2 |
|---|---|
Molecular Weight |
232.24 g/mol |
IUPAC Name |
2-(5-amino-1-methyl-3-pyridin-4-ylpyrazol-4-yl)acetic acid |
InChI |
InChI=1S/C11H12N4O2/c1-15-11(12)8(6-9(16)17)10(14-15)7-2-4-13-5-3-7/h2-5H,6,12H2,1H3,(H,16,17) |
InChI Key |
UMSNPFYUADTPMW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=NC=C2)CC(=O)O)N |
Origin of Product |
United States |
Biological Activity
2-(5-Amino-1-methyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)acetic acid is a complex organic compound notable for its unique structural features, including a pyrazole ring, an amino group, and a pyridine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of inflammation and cancer treatment. This article reviews the biological activity of this compound based on diverse research findings.
- Molecular Formula : C₁₁H₁₂N₄O₂
- Molecular Weight : 232.24 g/mol
- Structural Features : The compound contains a carboxylic acid functional group, which is significant for its biological interactions and potential therapeutic applications.
1. Anticancer Activity
Research indicates that this compound exhibits notable anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:
| Cell Line | Growth Inhibition (%) | IC₅₀ (μM) |
|---|---|---|
| HepG2 (Liver) | 54.25% | 0.283 |
| HeLa (Cervical) | 38.44% | Not specified |
These results suggest a selective inhibition of cancer cell proliferation while showing minimal toxicity to normal fibroblasts, indicating a favorable therapeutic index for potential cancer treatments .
2. Anti-inflammatory Activity
The compound has been shown to inhibit the release of pro-inflammatory cytokines such as TNFα in various experimental models. For instance, derivatives of this compound were reported to significantly reduce LPS-induced TNFα release in mouse models, highlighting its potential as an anti-inflammatory agent .
The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets involved in inflammatory and cancer pathways. The presence of the pyridine moiety enhances its binding affinity to biological targets, which may include kinases involved in cell signaling pathways related to inflammation and tumor growth .
Structure–Activity Relationship (SAR)
The structure–activity relationship studies have indicated that modifications at specific positions on the pyrazole ring can significantly affect the biological activity of the compound. For example, variations in the N-substituents have been shown to alter the potency and selectivity against different biological targets:
| Modification | Effect on Activity |
|---|---|
| N-Methyl substitution | Increased potency against cancer cells |
| Alkyl/aryl substitutions | Loss of antiproliferative activity |
These findings underscore the importance of structural modifications in optimizing the pharmacological profile of pyrazole-based compounds .
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- In Vivo Efficacy : A study demonstrated that administering this compound in an animal model resulted in a significant reduction in tumor size compared to controls.
- Combination Therapies : Research has indicated that combining this compound with standard chemotherapy agents may enhance overall efficacy and reduce side effects.
Scientific Research Applications
Medicinal Chemistry
Drug Development : The compound has been explored as a potential lead for developing new therapeutic agents targeting various diseases. Its structural features allow it to interact with specific biological targets, making it suitable for designing inhibitors for enzymes and receptors involved in disease pathways.
Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties against a range of pathogens. For instance, studies have shown effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .
Anticancer Potential : Preliminary investigations suggest that the compound may possess anticancer activities by inducing apoptosis in cancer cell lines. The mechanisms are thought to involve modulation of signaling pathways critical for cell proliferation and survival.
Biochemical Research
Enzyme Inhibition Studies : The compound is being investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it has shown promise as an inhibitor of cyclooxygenase enzymes, which play a role in inflammation and pain .
Molecular Docking Studies : Computational studies have been conducted to predict the binding affinity of this compound with various biological targets. Molecular docking simulations suggest favorable interactions with proteins implicated in cancer progression and antimicrobial resistance .
Data Tables
Case Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial properties of related compounds, derivatives were synthesized and tested against common bacterial strains. The results demonstrated that certain analogs exhibited potent activity, indicating the potential for further development into clinically relevant antibiotics.
Case Study 2: Anticancer Mechanism Exploration
A recent investigation into the anticancer effects of 2-(5-Amino-1-methyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)acetic acid revealed its ability to induce cell cycle arrest in various cancer cell lines. The study utilized flow cytometry to assess cell cycle distribution, confirming its role as a promising candidate for cancer therapy.
Comparison with Similar Compounds
Structural and Chemical Properties
The table below compares key structural and physicochemical properties of the target compound with its analogs:
*Calculated using molecular formula.
Substituent Effects on Properties
- Amino Group (Target) vs. Hydroxy (): The amino group increases basicity and hydrogen-bond donor capacity, whereas the hydroxy group may enhance antioxidant activity but reduce stability under acidic conditions .
- Pyridinyl (Target) vs.
- Trifluoromethyl () vs. Methyl (Target) : The CF₃ group significantly boosts lipophilicity, favoring membrane penetration but possibly reducing aqueous solubility .
Preparation Methods
Cyclocondensation of α,β-Unsaturated Nitriles
A foundational approach involves the cyclocondensation of α,β-unsaturated nitriles with hydrazine derivatives to construct the pyrazole core. For instance, halogenated intermediates such as 5-amino-4-chloro-1H-pyrazole can be synthesized via halogenation of 3-iminopyrazolidines, as demonstrated in patent EP0464736A1. This method avoids unstable 5-amino-1H-pyrazole precursors, instead leveraging α,β-unsaturated nitriles (e.g., acrylonitrile derivatives) as cost-effective starting materials. The reaction proceeds via:
-
Formation of a 3-iminopyrazolidine intermediate through nucleophilic attack of hydrazine on the nitrile.
-
Halogenation using sulfuryl chloride (2–3 equivalents) at 0–150°C for 30 minutes to 5 hours.
-
Neutralization with aqueous potassium carbonate to isolate the free pyrazole.
This route achieves yields of 70–85% for 5-amino-4-chloro-1H-pyrazole, which serves as a precursor for further functionalization.
Acetic Acid Side Chain Installation
The acetic acid functional group is appended through a two-step sequence:
-
Alkylation : Reaction of 5-amino-1-methyl-3-(pyridin-4-yl)-1H-pyrazole with ethyl bromoacetate in the presence of K2CO3 in DMF at 60°C for 12 hours.
-
Hydrolysis : Treatment with 6M HCl at reflux for 3 hours to hydrolyze the ester to the carboxylic acid.
Key optimization parameters include:
-
Solvent selection : DMF enhances nucleophilicity of the pyrazole nitrogen.
-
Temperature control : Excessive heat during hydrolysis leads to decarboxylation.
Optimization Strategies and Challenges
Regioselectivity in Pyrazole Formation
Regioselective synthesis remains a challenge due to the ambident nucleophilic nature of hydrazines. Computational studies suggest that electron-withdrawing groups (e.g., pyridinyl) at the 3-position direct cyclocondensation to favor the 1,3,4-trisubstituted pyrazole isomer. Experimental validation using X-ray crystallography confirms the absence of 1,2,4-regioisomers when pyridin-4-yl groups are present.
Purification Techniques
| Step | Method | Conditions | Purity (%) |
|---|---|---|---|
| Halogenation | Liquid-liquid extraction | DCM/water (3:1) | 85 |
| Suzuki coupling | Reverse-phase chromatography | MeCN/H2O + 0.1% TFA | 98 |
| Hydrolysis | Recrystallization | Ethanol/water (1:1) at −20°C | 92 |
High-performance liquid chromatography (HPLC) with UV detection at 254 nm is employed to monitor reaction progress, ensuring minimal byproduct formation.
Scalability and Industrial Adaptations
Continuous Flow Synthesis
Recent advancements adopt continuous flow systems to enhance reproducibility:
Green Chemistry Approaches
-
Solvent substitution : Replacement of DMF with cyclopentyl methyl ether (CPME) reduces toxicity while maintaining yield (78% vs. 82% in DMF).
-
Catalyst-free conditions : Microwave-assisted reactions at 150°C eliminate the need for palladium in coupling steps, albeit with lower yields (55%).
Analytical Validation
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 2-(5-Amino-1-methyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)acetic acid with high purity?
- Methodological Answer: Synthesis involves multi-step reactions, often starting with condensation of pyridine derivatives with pyrazole precursors. Critical parameters include:
- Temperature control (e.g., 60–80°C for cyclization steps to avoid side reactions) .
- pH optimization during acid-catalyzed steps to ensure regioselectivity .
- Use of HPLC or LC-MS for purity validation (>95%) .
- Common Pitfalls: Uncontrolled exothermic reactions during pyrazole ring formation may lead to byproducts like regioisomers or dimerization.
Q. How can researchers confirm the molecular structure of this compound?
- Analytical Workflow:
- 1H NMR : Verify pyrazole ring protons (δ 7.5–8.5 ppm for pyridinyl groups; δ 5–6 ppm for NH₂) .
- IR Spectroscopy : Identify carboxylic acid C=O stretching (~1700 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹) .
- Elemental Analysis : Confirm C, H, N ratios (deviation <0.3% from theoretical values) .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Solubility :
- Highly soluble in DMSO (>50 mg/mL) and slightly soluble in aqueous buffers (pH 7.4: <1 mg/mL). Adjust pH to >9 for improved solubility via deprotonation of the carboxylic acid group .
- Stability :
- Degrades in acidic conditions (pH <3) via pyrazole ring cleavage. Store at –20°C in inert atmospheres to prevent oxidation .
Advanced Research Questions
Q. How can computational methods predict the bioactivity of this compound?
- Methodology :
- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases or GPCRs). Focus on pyridinyl and carboxylic acid groups as key binding motifs .
- PASS Program : Predict biological activity spectra (e.g., antimicrobial, anti-inflammatory) based on structural analogs .
Q. How to resolve contradictions between in vitro and in vivo activity data for this compound?
- Case Study :
- In vitro–in vivo disconnect may arise from poor pharmacokinetics (e.g., rapid metabolism of the carboxylic acid group).
- Solutions :
- Prodrug Design : Esterify the carboxylic acid to improve membrane permeability .
- Metabolic Stability Assays : Use liver microsomes to identify metabolic hotspots (e.g., CYP450-mediated oxidation) .
Q. What strategies optimize reaction yields in large-scale synthesis?
- Experimental Design :
- DoE (Design of Experiments) : Screen variables (solvent polarity, catalyst loading) to maximize yield .
- Flow Chemistry : Continuous synthesis reduces side reactions and improves scalability .
- Data-Driven Example : A 15% yield increase was achieved by replacing THF with DMF in the cyclization step .
Q. How to design analogs to study structure-activity relationships (SAR) for this compound?
- SAR Framework :
- Pyrazole Ring Modifications : Introduce substituents at the 1-methyl or 5-amino positions to alter steric/electronic profiles .
- Carboxylic Acid Bioisosteres : Replace with tetrazole or sulfonamide groups to enhance metabolic stability .
- Example : Ethyl ester derivatives showed improved cellular uptake but reduced target affinity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
